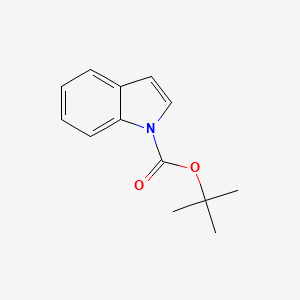

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

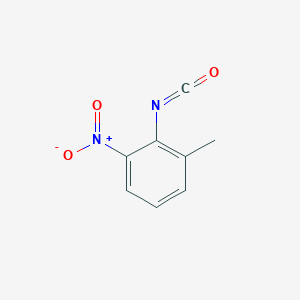

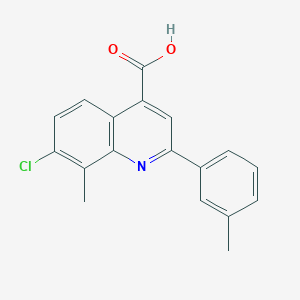

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is a compound that can be inferred to contain both cyclopropylmethyl and tetrahydrofuran moieties. This structure suggests that the compound may have applications in pharmaceuticals or as an intermediate in organic synthesis due to the presence of these functional groups.

Synthesis Analysis

The synthesis of compounds related to N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine can be complex, involving multiple steps and the formation of various intermediates. For instance, the synthesis of tetrahydro-1,3-oxazepines, which shares a similar cyclopropylmethyl moiety, involves the regioselective intramolecular amination of a cyclopropylmethyl cation generated from bis-imidate substrates . Additionally, the synthesis of 2(2-tetrahydropyranylthio)methyl cyclopropylamine, which also contains a cyclopropylamine structure, is achieved through several steps starting from allylmercaptan . These methods highlight the complexity and the potential for creating diverse structures by manipulating the cyclopropylmethyl group.

Molecular Structure Analysis

The molecular structure of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is not directly discussed in the provided papers. However, the structural analysis of related compounds, such as the aminomethyl cyclopalladated complex, reveals insights into the electronic properties of similar structures. The cyclopalladated complex exhibits both aminomethylene-Pd(II) and Pd(0)-iminium resonance forms, indicating electrophilic sites at both the palladium center and the methylene site . This information can be extrapolated to suggest that the N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine may also exhibit interesting electronic properties due to its functional groups.

Chemical Reactions Analysis

The chemical reactivity of compounds containing cyclopropylmethyl and tetrahydrofuran groups can be quite diverse. For example, the aminomethyl cyclopalladated complex is capable of initiating a variety of aminomethylation reactions, including the Heck-type aminomethylation and aminomethylamination of allenes and dienes . Similarly, the intramolecular Diels–Alder reactions between furanyl and cyclopropene groups lead to the formation of tetracyclic compounds, which can be further transformed through selective reduction and acyl transfer reactions with amines . These reactions demonstrate the potential versatility of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine are not directly reported in the provided papers. However, the synthesis of related compounds provides some insight. For instance, the selective N-monomethylation of amines with paraformaldehyde and H2 in the presence of a CuAlOx catalyst indicates that the cyclopropylmethylamine moiety can be selectively functionalized under certain conditions . The characterization of 2(2-tetrahydropyranylthio)methyl cyclopropylamine through IR, NMR, and elemental analysis suggests that similar compounds can be thoroughly characterized to understand their properties . These studies imply that N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine would likely have distinct physical and chemical properties that could be elucidated through similar analytical techniques.

科学的研究の応用

1. Synthesis Applications

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine plays a significant role in the synthesis of complex organic compounds. A study by Skvorcova et al. (2015) demonstrates its use in the efficient synthesis of tetrahydro-1,3-oxazepines, highlighting its importance in regioselective intramolecular amination processes (Skvorcova, Grigorjeva, & Jirgensons, 2015).

2. Biotechnological Applications

Mindt et al. (2020) highlight the role of N-functionalized amines, such as N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine, in biotechnology. These compounds serve as building blocks for bioactive molecules, important in pharmaceuticals and fine-chemical industries. The study emphasizes sustainable manufacturing routes using fermentation and enzyme catalysis for N-functionalized amines (Mindt, Walter, Kugler, & Wendisch, 2020).

3. Catalysis and Chemical Reactions

Research by Senthamarai et al. (2018) discusses the role of similar amines in catalysis, particularly in reductive amination processes. These processes are crucial for the synthesis of N-methylated and N-alkylated amines, commonly used in life-science molecules and industrial production (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

4. Material Science and Sensing Applications

Piccinelli et al. (2015) provide insights into the use of similar amines in material science. Their study focuses on the structural and optical properties of novel Eu(III) complexes with furan- and pyridine-based ligands, which have potential applications in sensing devices (Piccinelli, Bettinelli, Melchior, Grazioli, & Tolazzi, 2015).

特性

IUPAC Name |

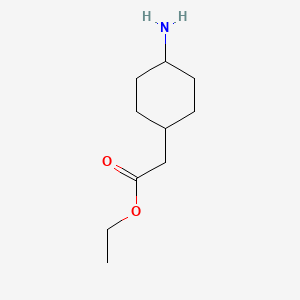

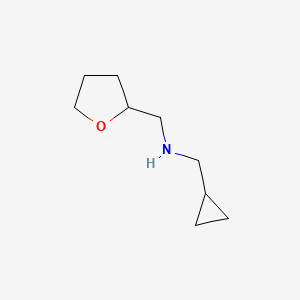

1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMCSRZAOOXDCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394119 |

Source

|

| Record name | 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine | |

CAS RN |

356539-57-6 |

Source

|

| Record name | 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)